Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-azaspiro[4.4]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(7-11-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYXTKBHDOPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCCC2)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route via Magnesium-Mediated Cyclization
The same patent describes an alternative pathway using magnesium turnings:
- Step 7 : Reaction of compound E with magnesium to form compound J .
- Step 8–10 : Functionalization with o-nitrobenzenesulfonamide and subsequent hydrogenolysis.
Advantage : Avoids palladium catalysts, potentially reducing costs.
Spirocyclic Scaffold Construction via Grignard and Epoxidation
A method from PMC (PMC3754844) utilizes cerium chloride (CeCl₃)-modified Grignard reagents to construct spirocycles:
- Step 1 : Addition of homoallyl magnesium bromide to N-Boc-3-piperidone.
- Step 2 : Epoxidation with m-chloroperbenzoic acid (mCPBA), followed by spontaneous 5-exo-tet ring closure.
Key Feature : CeCl₃ enhances regioselectivity, yielding spirocyclic tetrahydrofuran intermediates.
Asymmetric Synthesis Using Chiral Sulfinimines
A protocol from the Royal Society of Chemistry (RSC) employs N-tert-butanesulfinyl aldimines for enantioselective synthesis:
- Step 1 : Reaction of ethyl cyclobutanecarboxylate with chiral sulfinimine 2c under LiHMDS (lithium hexamethyldisilazide).
- Step 2 : Reduction with LiAlH₄ and subsequent tosylation to form spirocyclic amines.
Yield : 93% for intermediate 3c .
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Cyclization steps (e.g., Step 2 in the patent route) require strict control at 65°C.
- Solvents : Toluene outperforms THF or CH₂Cl₂ in acylation steps.
- Catalysts : Palladium-carbon is critical for hydrogenolysis but increases costs.
Purification and Characterization
- Chromatography : Silica gel column chromatography is universally employed.
- Spectroscopy : ¹H/¹³C NMR and HRMS confirm structure and purity.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its ester and spirocyclic amine groups. Key findings include:
-
Ester oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions converts the methyl ester to a carboxylic acid derivative.
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Amine oxidation : Under controlled conditions, the azaspiro nitrogen can be oxidized to form an N-oxide intermediate, though this requires careful pH management to avoid over-oxidation.
Reaction conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| KMnO₄ (aq) | H₂O | 60–80°C | 2-azaspiro[4.4]nonane-3-carboxylic acid |
| H₂O₂/CH₃COOH | Acetic acid | RT | N-oxide derivative (unstable) |
Reduction Reactions
The ester group is susceptible to reduction, yielding alcohol derivatives:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ester to a hydroxymethyl group, forming 2-azaspiro[4.4]nonane-3-methanol hydrochloride .
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in modified derivatives without affecting the spirocyclic core.
Key mechanistic insight :
The rigid spiro structure stabilizes transition states during reduction, favoring retention of stereochemistry at the spiro center .
Substitution Reactions
The chloride counterion and ester group participate in nucleophilic substitutions:
-
Ester hydrolysis : Acidic or basic hydrolysis cleaves the ester to form the corresponding carboxylic acid or carboxylate salt.
-
Amine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts.
Reactivity comparison :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| H₂O (acidic) | HCl, reflux | Carboxylic acid derivative | 85–90% |
| CH₃I | K₂CO₃, DMF, 50°C | N-methyl-2-azaspiro[4.4]nonane-3-carboxylate | 75% |
Radical-Mediated Reactions
Domino radical bicyclization methodologies, as reported in azaspiro[4.4]nonane derivative syntheses, highlight the compound’s potential in radical pathways :
-
Alkoxyaminyl radical intermediates facilitate spirocyclization, forming diastereomeric mixtures with trans-configuration predominance (up to 4:1 dr) .
-
Ethylborane (Et₃B) initiators enhance reaction rates and diastereoselectivity compared to azobisisobutyronitrile (AIBN) .
Stability and Side Reactions
-
Thermal decomposition : Prolonged heating above 150°C degrades the spirocyclic structure, releasing CO₂ and forming secondary amines.
-
pH sensitivity : The compound undergoes rapid hydrolysis in strongly alkaline conditions (pH > 10).
Scientific Research Applications
Pharmacological Studies
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride has been investigated for its potential biological activities, particularly as a sigma receptor ligand. Studies indicate that compounds with similar structures exhibit analgesic properties, suggesting that this compound may also possess pain-relieving effects.
- Sigma Receptor Interaction : The compound's interaction with sigma receptors has been documented, showing potential for developing analgesics that target these receptors effectively .
Antibacterial Activity
Research indicates that compounds related to this compound exhibit antibacterial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various pathogens, including those resistant to conventional antibiotics .
Synthetic Organic Chemistry
The synthesis of this compound involves multi-step organic synthesis techniques, which are crucial for producing high-purity compounds necessary for biological testing . This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-piperidinecarboxylate | Piperidine ring | Known for its analgesic properties |
| Methyl 1-pyrrolidinecarboxylate | Pyrrolidine ring | Exhibits strong neuroprotective effects |
| Methyl 2-thiazolidinecarboxylate | Thiazolidine ring | Recognized for its anti-inflammatory properties |
The structural uniqueness of this compound may confer distinct biological activities not observed in these other compounds, warranting further investigation into its pharmacological potential .
Case Study: Analgesic Activity
In a study focusing on the design and synthesis of azaspiro compounds, researchers identified derivatives similar to this compound that displayed high binding affinities at sigma receptors associated with pain modulation . These findings suggest that this compound could be developed into a therapeutic agent for managing pain.
Case Study: Antimicrobial Efficacy
Another study evaluated the antibacterial activity of spirocyclic compounds against various bacterial strains, demonstrating that certain derivatives possess significant antimicrobial properties . This positions this compound as a candidate for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are not accessible to other molecules, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro frameworks are structurally diverse, and minor modifications significantly alter their physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Structural Analogs and Positional Isomers
Methyl 2-azaspiro[4.4]nonane-4-carboxylate Hydrochloride Structural Difference: Carboxylate group at position 4 instead of 3. Availability: Actively supplied by CymitQuimica at high cost (1g: €1,121), contrasting with the discontinued status of the 3-carboxylate analog .
Ethyl 2-azaspiro[4.5]decane-3-carboxylate Hydrochloride
- Structural Difference : Ethyl ester (vs. methyl) and a larger spiro ring ([4.5] vs. [4.4]).
- Impact : Increased lipophilicity due to the ethyl group may enhance blood-brain barrier penetration. The expanded ring system could reduce steric hindrance in binding pockets .
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate Hydrochloride Structural Difference: Sulfur atom replaces a carbon in the spiro framework (1-thia substitution).
Physicochemical Properties
Commercial and Research Status
- Emerging Analogs : Compounds like 2-azaspiro[3.4]octane derivatives are gaining attention for their compact structures and synthetic versatility in drug discovery .
Biological Activity
Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a compound of growing interest in pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- Structural Features : The compound features an azaspiro framework that contributes to its distinct chemical properties, enhancing solubility in aqueous solutions due to the hydrochloride form.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular processes, leading to diverse biological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways.
Biological Activities
Preliminary studies have indicated several potential biological activities of this compound:
- Antiviral Activity : Research has shown that compounds related to this structure exhibit high antiviral potency with low cytotoxicity, making them candidates for drug development against viral infections .
- Antibacterial Effects : The compound has been evaluated alongside other spirocyclic derivatives for antibacterial properties, showing promising results against various bacterial strains .
- Neuroprotective Properties : Structural similarities with known neuroprotective agents suggest potential applications in neuropharmacology.
Study 1: Antiviral Potency
A study highlighted the effectiveness of a compound containing the azaspiro framework in inhibiting viral replication while maintaining low toxicity levels in vitro. This suggests its potential as a therapeutic agent against viral infections .
Study 2: Antibacterial Evaluation
In a comparative analysis of spirocyclic compounds, this compound was found to possess significant antibacterial activity, indicating its potential utility in treating bacterial infections .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-piperidinecarboxylate | Piperidine ring | Known for analgesic properties |
| Methyl 1-pyrrolidinecarboxylate | Pyrrolidine ring | Exhibits strong neuroprotective effects |
| Methyl 2-thiazolidinecarboxylate | Thiazolidine ring | Recognized for anti-inflammatory effects |
| This compound | Spirocyclic structure | Potential antiviral and antibacterial activities |
Q & A
Q. What are the critical steps in synthesizing Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride, and how can reaction yields be optimized?
The synthesis involves multi-step transformations, including cyanide substitution, hydrolysis, and Boc protection/deprotection. For example, tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate is hydrolyzed under reflux with 35% HCl to yield the carboxylic acid hydrochloride. Yields (~68% for cyano intermediate, ~50% after Boc protection) can be optimized by controlling reaction temperature (e.g., −78°C for cyanide substitution), stoichiometry (e.g., excess trimethylsilyl cyanide), and purification via flash chromatography (hexane/ethyl acetate) .
Q. How is the purity and structural integrity of this compound validated experimentally?
Characterization relies on:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Avoiding ignition sources (P210) due to flammability risks.
- Using sodium carbonate to quench acidic reactions (e.g., HCl hydrolysis).
- Proper disposal of MTBE washes and aqueous layers containing cyanide intermediates .
Advanced Research Questions
Q. How does the spirocyclic architecture influence conformational rigidity and bioactivity in drug discovery?
The 2-azaspiro[4.4]nonane core restricts rotational freedom, enhancing binding affinity to target proteins. For example, spirocyclic α-proline derivatives improve protease inhibition by stabilizing bioactive conformations. Computational studies (MP2/6-311G) show that methylated substituents on the spiro ring enhance steric complementarity in enzyme active sites .
Q. What computational methods are effective for modeling the geometric and electronic properties of this compound?
- Ab initio calculations : HF/3-21G optimizations refine spirocyclic geometries.
- MP2/6-311G : Accurately predicts bond angles and torsional strain in substituted derivatives.
- Docking simulations : Used to evaluate interactions with SARS-CoV-2 main protease (MPro), highlighting the P2 spiro residue's role in S2 pocket binding .
Q. How is this compound utilized in developing reversible covalent inhibitors for viral proteases?
The (S)-2-azaspiro[4.4]nonane-3-carboxylate moiety acts as a P2 residue in dipeptidyl inhibitors, forming reversible covalent bonds with MPro's catalytic cysteine. MPI60 (a derivative) exhibits:
- High antiviral potency : EC50 < 100 nM in cellular assays.
- Metabolic stability : >90% remaining after 1 hour in liver microsomes. Structure-activity relationship (SAR) studies prioritize spiro ring size (4.4 vs. 4.5) for optimizing inhibitor selectivity .
Q. What analytical challenges arise in resolving enantiomeric impurities during synthesis?
- Chiral HPLC : Using columns like Chiralpak IA-3 to separate diastereomers.
- Circular dichroism (CD) : Detects optical activity shifts caused by minor enantiomers.
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .
Methodological Considerations
Q. How are intermediates like tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate stabilized during synthesis?
- Low-temperature conditions : −78°C prevents cyanide decomposition.
- Anhydrous solvents : Dry dichloromethane minimizes hydrolysis.
- Inert atmosphere : Nitrogen/argon prevents oxidation .
Q. What strategies mitigate low yields during Boc deprotection?
- Acid concentration : 35% HCl ensures complete deprotection without side reactions.
- Solvent selection : THF/water mixtures improve solubility of intermediates.
- Counterion exchange : Sodium hydrogen sulfate acidification enhances crystallization .
Data Contradictions and Resolutions
Q. Discrepancies in reported yields for spirocyclic carboxylates: How are these resolved?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
